molecular formula C16H15ClN4S B12156110 3-[(3-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

3-[(3-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12156110
M. Wt: 330.8 g/mol
InChI Key: ZYGWMCWPFSMXGR-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative characterized by a 3-chlorophenylmethylthio group at position 3 and a 4-methylphenyl group at position 5 of the triazole core. The 1,2,4-triazole scaffold is known for its versatility in drug design due to its ability to engage in hydrogen bonding and π-π interactions, enhancing bioavailability and target specificity .

Properties

Molecular Formula

C16H15ClN4S

Molecular Weight

330.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15ClN4S/c1-11-5-7-13(8-6-11)15-19-20-16(21(15)18)22-10-12-3-2-4-14(17)9-12/h2-9H,10,18H2,1H3

InChI Key

ZYGWMCWPFSMXGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Formation of the Triazole Core

The synthesis begins with the formation of the 1,2,4-triazole ring. A thiourea derivative, synthesized from 4-methylphenyl isothiocyanate and hydrazine hydrate, undergoes cyclization in the presence of aqueous sodium hydroxide at 80–100°C. This step yields 5-(4-methylphenyl)-1,2,4-triazole-4-amine as an intermediate, with purity confirmed via thin-layer chromatography (TLC).

Thioether Functionalization

The intermediate is then functionalized at the 3-position via nucleophilic substitution. 3-Chlorobenzyl chloride reacts with the triazole amine in a dimethylformamide (DMF) solvent under nitrogen atmosphere, facilitated by potassium carbonate as a base. The reaction proceeds at 60°C for 12 hours, achieving a 70–75% yield.

Table 1: Reaction Conditions for Traditional Synthesis

StepReagentsSolventTemperatureTimeYield
CyclizationNaOH, Hydrazine hydrateH₂O80–100°C6 hr85%
Functionalization3-Chlorobenzyl chloride, K₂CO₃DMF60°C12 hr70–75%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis, reducing reaction times from hours to minutes while improving yields. This method, adapted from protocols for analogous triazoles, involves irradiating a mixture of 5-(4-methylphenyl)-1,2,4-triazole-4-amine and 3-chlorobenzyl chloride in acetonitrile with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Optimization of Microwave Parameters

Key parameters include microwave power and irradiation time. At 600 W and 30 minutes, the reaction achieves a 97% yield, compared to 65% at 500 W. The enhanced efficiency is attributed to uniform heating and reduced side reactions.

Table 2: Microwave Synthesis Optimization

Power (W)Time (min)Yield
5003065%
6003097%

Copper-Catalyzed Reactions

Copper catalysis offers a mild alternative for functionalizing the triazole core. A protocol inspired by related triazole syntheses employs copper(I) iodide (5 mol%) in dimethyl sulfoxide (DMSO) at room temperature. The reaction between 5-(4-methylphenyl)-1,2,4-triazole-4-amine and 3-chlorobenzyl bromide completes within 2 hours, yielding 89% product.

Mechanistic Insights

The copper catalyst facilitates a Ullmann-type coupling, enabling C–S bond formation under aerobic conditions. This method avoids harsh bases and high temperatures, making it suitable for sensitive substrates.

Industrial-Scale Optimization

Industrial production prioritizes cost-efficiency and scalability. Modifications to the traditional method include:

  • Catalyst Recycling : Reusing potassium carbonate via filtration reduces waste.

  • Solvent Recovery : Distilling DMF from reaction mixtures decreases solvent consumption.

  • Continuous Flow Systems : Automating the synthesis in flow reactors enhances throughput and consistency.

Characterization and Quality Control

Post-synthesis characterization ensures structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d6) displays characteristic peaks:

  • δ 2.35 (s, 3H, CH₃ from 4-methylphenyl)

  • δ 4.25 (s, 2H, SCH₂ from 3-chlorobenzyl)

  • δ 7.20–7.45 (m, 8H, aromatic protons)

Mass Spectrometry (MS)

High-resolution MS (HRMS) confirms the molecular ion peak at m/z 343.0521 [M+H]⁺, matching the theoretical mass of C₁₆H₁₄ClN₃S.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldTimeScalabilityCost
Traditional70–75%18 hrModerateLow
Microwave97%30 minHighModerate
Copper-Catalyzed89%2 hrLowHigh

Microwave-assisted synthesis excels in yield and speed, making it ideal for industrial use. Conversely, copper-catalyzed methods suit lab-scale projects requiring mild conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium ethoxide, ethyl bromoacetate, and various primary amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(3-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Analogues and Their Key Features

Compound Name Substituents (Position 3/5) Functional Group at Position 4 Primary Bioactivity Reference ID
Target Compound 3-(3-Cl-C6H4-CH2S), 5-(4-Me-C6H4) -NH2 Anticonvulsant (inferred)
5-(3-Chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 122) 3-(SH), 5-(3-Cl-C6H4), 4-(4-Me-C6H4) -SH Anticonvulsant enhancer
3-[(2-Methylbenzyl)thio]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 3-(2-Me-C6H4-CH2S), 5-(3,4,5-OMe-C6H2) -NH2 Antimicrobial (hypothesized)
3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine 3-(2,4-Cl2-C6H3), 5-(3-F-C6H4-CH2S) -NH2 Undisclosed
5-[(3-Fluorophenyl)ethyl]-4-(n-hexyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPF-34) 3-(SH), 5-(3-F-C6H4-CH2CH2) -SH Anticonvulsant

Key Observations:

Bioactivity Modulation via Thione (-SH) vs. Amine (-NH2): Thione derivatives (e.g., Compound 122) exhibit direct anticonvulsant activity by enhancing the efficacy of valproate and carbamazepine in mouse models . In contrast, amine-substituted analogues (e.g., the target compound) may prioritize blood-brain barrier permeability due to reduced polarity .

Substituent Effects on Aromatic Rings:

  • Electron-withdrawing groups (e.g., -Cl, -F) at position 3 or 5 enhance anticonvulsant activity by stabilizing ligand-receptor interactions. For instance, Compound 122 (3-Cl, 4-Me) shows superior activity to TP-315 (3-Cl, 4-hexyl), suggesting that bulky alkyl groups reduce efficacy .
  • Methoxy groups (e.g., 3,4,5-trimethoxyphenyl) in analogues like those in may improve antimicrobial activity through enhanced membrane penetration .

Toxicity and Selectivity:

  • Thione derivatives (e.g., TP-4, TP-10) require higher doses (75–100 mg/kg) for anticonvulsant effects, whereas amine derivatives (e.g., target compound) might achieve similar efficacy at lower doses due to improved pharmacokinetics .

Research Findings and Pharmacological Data

Table 2: Comparative Pharmacological Data of Selected Analogues

Compound Biological Model Effective Dose (mg/kg) Key Outcome Reference ID
Compound 122 (Thione) MES test in mice 10 (i.p.) Elevated seizure threshold; enhanced valproate activity
TP-10 (Thione) MES test in mice 5 (i.p.) Increased brain valproate concentration
5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl-triazole In vitro antimicrobial 12.5 µg/mL Broad-spectrum antibacterial activity
Target Compound (Inferred) N/A N/A Hypothesized lower toxicity vs. thione analogues

Critical Analysis:

  • The anticonvulsant activity of triazole derivatives correlates with substituent electronegativity and lipophilicity. For example, the 4-methylphenyl group in the target compound may balance lipophilicity for CNS penetration without excessive metabolic instability .
  • Amine-substituted triazoles (e.g., target compound) are understudied compared to thiones, but their reduced redox activity suggests a safer profile for chronic use .

Notes

Synthetic Accessibility: The target compound can likely be synthesized via nucleophilic substitution of a triazole-thiol intermediate with 3-chlorobenzyl halide, followed by amination, as described for analogues in and .

Unresolved Questions: The exact mechanism of action (e.g., sodium channel modulation vs. GABAergic effects) and in vivo toxicity profile of the target compound require further investigation .

Therapeutic Potential: Structural optimization (e.g., introducing fluorine at position 5) could enhance binding affinity to neurological targets, as seen in fluorinated analogues .

Biological Activity

3-[(3-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a compound belonging to the triazole family, known for its diverse biological activities. Triazole derivatives have gained significant attention due to their potential applications in medicinal chemistry, particularly as antimicrobial, antifungal, and anticancer agents. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological properties and mechanisms of action.

The molecular formula of 3-[(3-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is C₁₈H₁₈ClN₃S. It has a molecular weight of approximately 345.88 g/mol. The compound's structure includes a triazole ring substituted with chlorophenyl and methylphenyl groups, which are critical for its biological activity.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds similar to 3-[(3-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole exhibit significant activity against various pathogens.

Microorganism Activity
Escherichia coliModerate
Staphylococcus aureusModerate
Candida albicansSignificant

Research indicates that the presence of the chlorophenyl group enhances the antimicrobial efficacy of these compounds by interfering with microbial cell wall synthesis and function .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a derivative similar to our compound exhibited selective cytotoxic effects on melanoma cells (VMM917), with a 4.9-fold increase in cytotoxicity compared to normal cells. The mechanism involved cell cycle arrest at the S phase and reduced melanin production . This suggests that compounds like 3-[(3-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole may serve as promising candidates for cancer therapy.

The biological activity of triazoles can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Cell Cycle Modulation : These compounds can induce cell cycle arrest in cancer cells, preventing further division and growth.
  • Membrane Disruption : Triazoles may disrupt microbial membranes, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study analyzed the antimicrobial properties of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with similar structural features to 3-[(3-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole showed significant inhibition zones against tested pathogens .

Case Study 2: Anticancer Potential

In another investigation focusing on melanoma treatment, a closely related triazole derivative was tested in vitro and demonstrated a selective cytotoxic effect on melanoma cells while sparing normal cells. This study emphasizes the potential of triazole derivatives as alternative chemotherapeutic agents .

Q & A

Q. What are the standard synthetic routes for 3-[(3-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Cyclocondensation of arylhydrazines with thiourea derivatives to form the triazole core.
  • Step 2 : Introduction of the 3-chlorophenylmethylthio group via nucleophilic substitution or thioether formation.
  • Step 3 : Purification using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Key reagents : Sodium hydroxide (base), ethanol/DMF (solvents), and controlled heating (60–80°C) to optimize yield .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1EtOH, 70°C, 6 hr65–75>90%
2DMF, K₂CO₃, 80°C50–6085–90%

Q. What spectroscopic techniques are recommended for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .
  • IR Spectroscopy : Detection of N-H stretches (~3400 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 357.08) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Enzyme Inhibition : Test against cytochrome P450 or fungal lanosterol 14α-demethylase (CYP51) using fluorometric assays .
  • Antifungal Activity : Agar dilution assays against Candida albicans (MIC values typically 8–16 µg/mL) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates .
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether formation .
  • Temperature Gradients : Gradual heating (40°C → 80°C) reduces side reactions like oxidation .
  • Purity Control : Implement inline HPLC monitoring during recrystallization .

Table 2 : Impact of Solvent on Yield

SolventTemp (°C)Yield (%)
Ethanol7065
DMF8078
Acetonitrile6055

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to CYP51 (PDB ID: 1EA1). The chlorophenyl group shows hydrophobic interactions with Leu321 and Tyr118 .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with antifungal activity .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Assay Variability : Standardize inoculum size (e.g., 1×10⁴ CFU/mL for antifungal tests) and incubation time (24–48 hr) .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (using SHELXL ) to rule out isomer contamination.
  • Meta-Analysis : Compare logP values; higher lipophilicity (e.g., logP >3) may explain enhanced membrane penetration in certain studies .

Q. What strategies validate the mechanism of action in enzyme inhibition studies?

  • Kinetic Assays : Measure Kᵢ values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Mutagenesis : Engineer CYP51 mutants (e.g., Tyr118Phe) to test hydrogen bonding contributions .
  • Crystallography : Co-crystallize the compound with target enzymes (resolution ≤2.0 Å) to visualize binding modes .

Q. How to design derivatives to enhance solubility without compromising activity?

  • Hydrophilic Substituents : Introduce -OH or -NH₂ groups at the 4-methylphenyl position .
  • Prodrug Strategies : Convert the amine group to a phosphate ester for improved aqueous solubility .
  • Co-Crystallization : Use cyclodextrins as co-solvents to enhance bioavailability (e.g., β-cyclodextrin increases solubility 5-fold) .

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